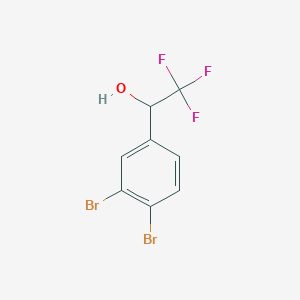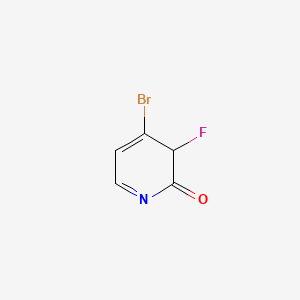
4-bromo-3-fluoro-3H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-fluoro-3H-pyridin-2-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-3H-pyridin-2-one typically involves the introduction of bromine and fluorine atoms into a pyridinone ring. One common method is the halogenation of pyridinone derivatives. For instance, starting with 3H-pyridin-2-one, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts and solvents.
化学反应分析
Types of Reactions
4-Bromo-3-fluoro-3H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-3-fluoro-3H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific biomolecules.
作用机制
The mechanism of action of 4-bromo-3-fluoro-3H-pyridin-2-one depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved would vary based on the specific biological context .
相似化合物的比较
Similar Compounds
- 3-Bromo-4-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 4-(Bromomethyl)pyridine
Uniqueness
4-Bromo-3-fluoro-3H-pyridin-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the pyridinone ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in medicinal chemistry and materials science .
属性
分子式 |
C5H3BrFNO |
|---|---|
分子量 |
191.99 g/mol |
IUPAC 名称 |
4-bromo-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(9)4(3)7/h1-2,4H |
InChI 键 |
ZTROPJOKKWFDRF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(C(=O)N=C1)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
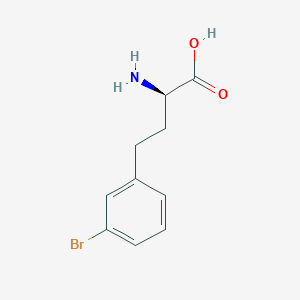
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)

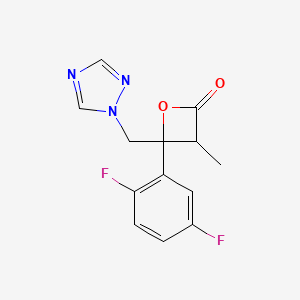
![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
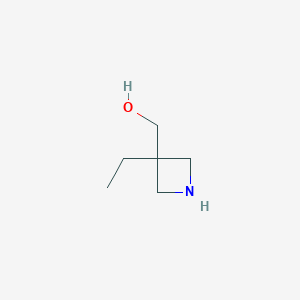

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)

